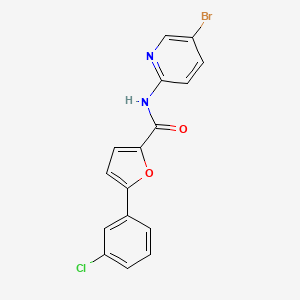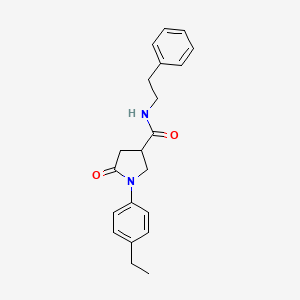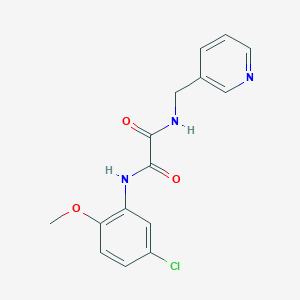
N-(5-bromo-2-pyridinyl)-5-(3-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-5-(3-chlorophenyl)-2-furamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-7389 belongs to the class of furamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of BRD-7389 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, BRD-7389 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, BRD-7389 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In viral infection research, BRD-7389 has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication.
Biochemical and Physiological Effects
BRD-7389 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the suppression of oncogenes, the reduction of inflammatory cytokines and chemokines, and the inhibition of viral replication. These effects are mediated through the inhibition of various enzymes and signaling pathways, as discussed above.
実験室実験の利点と制限
BRD-7389 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its potential for therapeutic applications in various diseases. However, there are also some limitations to using BRD-7389 in lab experiments, including its relatively low yield in the synthesis process, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on BRD-7389, including the development of more efficient synthesis methods to increase the yield, the optimization of its pharmacokinetic properties for therapeutic applications, and the identification of new targets for its inhibition. Additionally, further research is needed to fully understand the mechanism of action of BRD-7389 and its potential applications in various diseases.
合成法
The synthesis of BRD-7389 involves a multistep process that begins with the reaction of 2-bromo-5-chloropyridine with 3-chlorophenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by a dehydration reaction to yield BRD-7389. The overall yield of the synthesis process is approximately 24%.
科学的研究の応用
BRD-7389 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BRD-7389 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of oncogenes. In inflammation research, BRD-7389 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby alleviating inflammation. In viral infection research, BRD-7389 has been shown to inhibit the replication of several viruses, including Zika virus and hepatitis C virus.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2/c17-11-4-7-15(19-9-11)20-16(21)14-6-5-13(22-14)10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLQFXKDZSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)

![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)